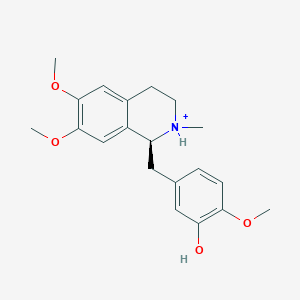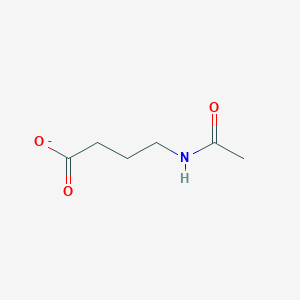![molecular formula C16H14N2O3 B1237028 N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-phenylacetamide](/img/structure/B1237028.png)
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethylideneamino)-2-phenylacetamide is a member of acetamides.
Aplicaciones Científicas De Investigación
Anticancer Properties
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-phenylacetamide and its derivatives have been explored for their potential as anticancer agents. A study by Altıntop et al. (2017) synthesized new benzodioxole-based dithiocarbamate derivatives, one of which showed notable inhibitory effects against the C6 rat glioma cell line, suggesting its potential as an anticancer agent. Additionally, these compounds exhibited significant inhibitory effects on human carbonic anhydrase I and II (hCA-I and hCA-II), enzymes that are targeted in cancer therapy (Altıntop et al., 2017).
Sigma Receptor Binding
Huang et al. (2001) conducted a study synthesizing a series of N-(1-benzylpiperidin-4-yl)arylacetamides, which are chemically related to N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-phenylacetamide. These compounds displayed higher affinity for σ1 receptors than σ2 receptors. The study provides insights into the structure-activity relationships of these compounds, potentially informing research on similar structures like N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-phenylacetamide (Huang et al., 2001).
T-type Calcium Channel Blocker
Bezençon et al. (2017) report the discovery of N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide derivatives as potent, selective, brain-penetrating T-type calcium channel blockers. These findings indicate the potential application of similar compounds, such as N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-phenylacetamide, in the treatment of conditions like epilepsy (Bezençon et al., 2017).
Antibacterial Activity
Research by Aswathy et al. (2017) on N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide, a compound related to N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-phenylacetamide, revealed moderate antibacterial activity against both Gram-negative and Gram-positive bacteria. This suggests potential antibacterial applications for similar compounds (Aswathy et al., 2017).
Propiedades
Nombre del producto |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-phenylacetamide |
|---|---|
Fórmula molecular |
C16H14N2O3 |
Peso molecular |
282.29 g/mol |
Nombre IUPAC |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C16H14N2O3/c19-16(9-12-4-2-1-3-5-12)18-17-10-13-6-7-14-15(8-13)21-11-20-14/h1-8,10H,9,11H2,(H,18,19)/b17-10+ |
Clave InChI |
BUJADRAIFAJMLJ-LICLKQGHSA-N |
SMILES isomérico |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CC3=CC=CC=C3 |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[MoCl4Py2]](/img/structure/B1236948.png)
![1-S-[(1Z)-N-(sulfooxy)pent-4-enimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1236949.png)
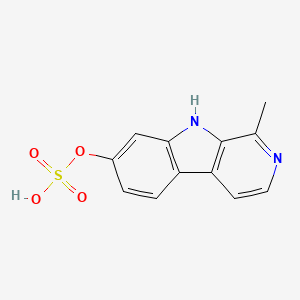
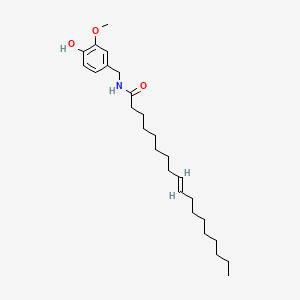
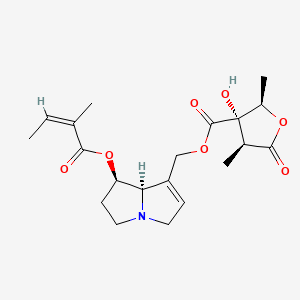
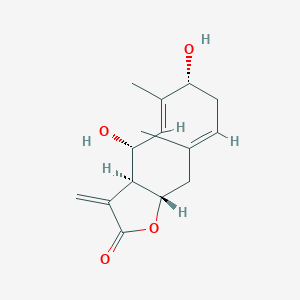
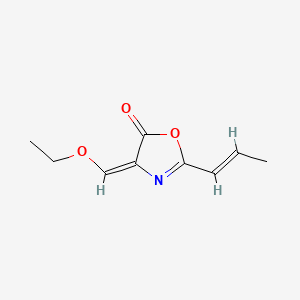
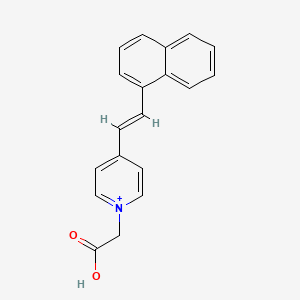
![(1R,3S,5E)-5-[(2Z)-2-[(1R,3aS,7aR)-1-[(2R,3E,5E)-7-ethyl-7-hydroxynona-3,5-dien-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1236961.png)
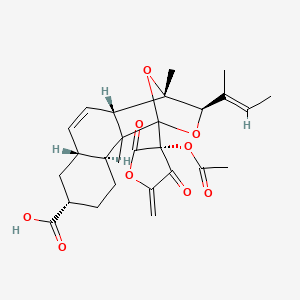
![(4R,5S,6S)-3-[(3S,5R)-5-[4-[(1S)-1,3-diamino-3-oxopropyl]phenyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1236964.png)
